molecular formula C12H13NO3 B8390822 Methyl 3-(2-oxoindolin-3-yl)propanoate

Methyl 3-(2-oxoindolin-3-yl)propanoate

Cat. No.: B8390822
M. Wt: 219.24 g/mol
InChI Key: JFOMVMVOAXXKKG-UHFFFAOYSA-N
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Description

Methyl 3-(2-oxoindolin-3-yl)propanoate is a chemical reagent of significant interest in medicinal chemistry and drug discovery research, built upon a privileged oxindole scaffold. This compound features a propanoate ester moiety linked to the 3-position of a 2-oxoindoline (oxindole) core, a structure frequently explored for its diverse biological activities. The oxindole motif is a key pharmacophore in the development of inhibitors for enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1) , a promising target in cancer immunotherapy . Researchers utilize such oxindole-based compounds to mimic proposed enzymatic intermediate states, facilitating the study of immune suppression mechanisms within the tumor microenvironment . Beyond oncology, oxindole derivatives are actively investigated for their potential in neuroscience research, particularly as antagonists for neurotransmitter receptors, including the glycine site of the N-methyl-D-aspartate (NMDA) receptor . The structural flexibility of this reagent makes it a versatile synthetic intermediate or building block for designing and synthesizing novel compounds for high-throughput screening and structure-activity relationship (SAR) studies. Its applications extend across multiple fields, including the exploration of antiviral, anti-inflammatory, and antimicrobial agents , given the broad biological potential exhibited by the indole and oxindole class of molecules . This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

methyl 3-(2-oxo-1,3-dihydroindol-3-yl)propanoate

InChI

InChI=1S/C12H13NO3/c1-16-11(14)7-6-9-8-4-2-3-5-10(8)13-12(9)15/h2-5,9H,6-7H2,1H3,(H,13,15)

InChI Key

JFOMVMVOAXXKKG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1C2=CC=CC=C2NC1=O

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Properties

The following table summarizes key structural analogues and their properties:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Yield (%) Biological Relevance References
Methyl 3-(2-oxoindolin-3-yl)propanoate (2g1) Parent compound (no fluorine) C12H13NO3 219.24 9% Intermediate in fluorination reactions
Methyl 3-(3-fluoro-2-oxoindolin-3-yl)propanoate (2g) Fluorine at C3 of indolin-2-one C12H12FNO3 237.23 82% Potential fluorinated drug precursor
Methyl-(S)-2-amino-3-((R)-3-prenyl-2-oxoindolin-3-yl)propanoate (135a) Prenyl group at C3, amino acid side chain C17H22N2O3 302.36 99% Model for indole alkaloid synthesis
Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate Ethyl ester, methylated indole C18H23NO4 317.38 N/A Structural analogue with ester flexibility

Analytical and Spectroscopic Differences

  • Fluorine vs. Hydrogen : The fluorinated derivative (2g) shows a distinct 19F NMR signal at δ -159.05 (t, J = 14.4 Hz) and upfield shifts in 13C NMR for C3 (δ 92.7, d, J = 188.9 Hz) .
  • Prenylated Compounds : Exhibit complex 1H NMR splitting patterns due to stereochemistry (e.g., 135a: δ 5.12–4.94, m, prenyl protons) and higher molecular weights .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Methyl 3-(2-oxoindolin-3-yl)propanoate?

  • Methodological Answer : The compound is synthesized via a one-pot prenylation and oxidation sequence. Starting from methyl (S)-2-(1,3-dioxoisoindolin-2-yl)-3-(1H-indol-3-yl)propanoate, prenylation is performed using ligands (e.g., 27a or 27b) under general procedures A/B. Oxidation follows using hydrazine hydrate in methanol with dichloromethane as a co-solvent. Purification involves column chromatography (EtOAc/PE) to isolate the product with >99% yield .
  • Key Data :

ParameterValueReference
Reaction Time4 hours (oxidation step)
Purification MethodColumn chromatography (EtOAc)
Yield99% (135a)

Q. How can researchers confirm the structural integrity of this compound derivatives?

  • Methodological Answer : Use 1H- and 13C-NMR to verify stereochemistry and functional groups. For example, the methyl ester group in 135a appears as a singlet at δ 3.56 ppm in 1H-NMR, while the indole N-H proton resonates at δ 8.87 ppm. X-ray crystallography (e.g., ORTEP-3 software) can resolve ambiguities in stereochemical assignments .

Advanced Research Questions

Q. How do reaction conditions influence the diastereoselectivity of prenylated derivatives?

  • Methodological Answer : Diastereoselectivity depends on ligand choice and solvent polarity. For instance, ligand 27b in dichloromethane yields a 1:6 anti/syn ratio for compound 132a. Steric hindrance from the 2-methylbut-3-en-2-yl group in the indole ring directs prenylation to the β-position, favoring anti-adducts. Computational modeling (DFT) is recommended to predict regioselectivity .
  • Key Data :

LigandSolventAnti/Syn RatioReference
27bDichloromethane1:6

Q. What analytical strategies resolve contradictions in spectroscopic data for oxidized intermediates?

  • Methodological Answer : Conflicting NMR signals (e.g., overlapping aromatic protons) can be resolved via 2D-COSY or HSQC experiments. For example, in 133a, the C16-H proton (δ 6.05 ppm) couples with C17-H (δ 5.12–4.94 ppm), confirmed by HSQC correlations. LC-MS or HRMS validates molecular ion peaks (e.g., [M+H]+ at m/z 433.2 for C25H24N2O5) .

Experimental Design & Optimization

Q. How can researchers optimize the removal of phthalimide protecting groups in related compounds?

  • Methodological Answer : Hydrazine hydrate (3.0 eq.) in methanol efficiently cleaves phthalimide groups at room temperature. Prolonged reaction times (>6 hours) may lead to over-oxidation; monitor via TLC (Rf = 0.15 in EtOAc). For scale-up, replace column chromatography with recrystallization in EtOAc/hexane to reduce solvent waste .

Q. What are the limitations of one-pot syntheses for indole alkaloid precursors?

  • Methodological Answer : One-pot methods risk side reactions (e.g., over-oxidation of indole rings or ester hydrolysis). Control pH (neutral to slightly basic) and avoid aqueous workup until final steps. For sensitive intermediates, use anhydrous solvents and inert atmospheres (N2/Ar) .

Data Interpretation & Validation

Q. How to interpret conflicting NOE data in stereochemical assignments?

  • Methodological Answer : Perform variable-temperature NMR (VT-NMR) to distinguish dynamic effects from static stereochemical configurations. For example, NOE correlations between C10-H (δ 3.28 ppm) and C9-H (δ 2.58 ppm) in 135a confirm the (R)-configuration at the indoline ring .

Q. Which computational tools predict the bioactivity of this compound derivatives?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to simulate interactions with target enzymes (e.g., p38 MAP kinase). Validate predictions with in vitro assays (IC50 measurements) using SB-202190 as a positive control .

Applications in Multicomponent Reactions

Q. Can this compound serve as a scaffold for chromene derivatives?

  • Methodological Answer : Yes. React with 3-hydroxy-4H-chromen-4-one under acid catalysis (e.g., TsOH) to form methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates. Monitor regioselectivity via HPLC and characterize using UV-Vis (λmax ~320 nm for chromene absorption) .

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